(3-Formylphenyl) 3-fluorobenzenesulfonate
Description
Properties
IUPAC Name |
(3-formylphenyl) 3-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO4S/c14-11-4-2-6-13(8-11)19(16,17)18-12-5-1-3-10(7-12)9-15/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGBEKRVKSINIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formylphenyl) 3-fluorobenzenesulfonate typically involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-formylphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (3-Formylphenyl) 3-fluorobenzenesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(3-Formylphenyl) 3-fluorobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzenesulfonate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (3-Carboxyphenyl) 3-fluorobenzenesulfonate.
Reduction: (3-Hydroxymethylphenyl) 3-fluorobenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Formylphenyl) 3-fluorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving formyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Formylphenyl) 3-fluorobenzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The fluorobenzenesulfonate moiety can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Methyl 3-Fluorobenzoate (CAS 455-68-5)
Molecular Formula : C₈H₇FO₂
Molecular Weight : 154.14 g/mol
Key Differences :
- Functional Group : Methyl ester (-COOCH₃) instead of triflate.
- Reactivity : Less reactive due to the absence of a sulfonate leaving group. Methyl esters are typically hydrolyzed under basic conditions, whereas triflates undergo rapid substitution.
- Applications : Primarily used as a flavoring agent or solvent intermediate, unlike the target compound’s role in catalysis or drug synthesis .
Phenyl 3-Aminobenzenesulfonate (CAS 13653-18-4)
Molecular Formula: C₁₂H₁₁NO₃S Molecular Weight: 253.29 g/mol Key Differences:
- Substituent: Amino (-NH₂) group instead of formyl (-CHO).
- Reactivity: The amino group increases nucleophilicity, enabling participation in diazotization or acylation reactions. In contrast, the formyl group in the target compound facilitates condensation reactions (e.g., Schiff base formation).
- Applications : Used in dye synthesis and polymer crosslinking, whereas the target compound is suited for electrophilic aromatic substitution .
3-Chloro-4-fluorobenzenesulfonyl Chloride (CAS N/A)
Molecular Formula : C₆H₃Cl₂FO₂S
Molecular Weight : 229.06 g/mol
Key Differences :
- Functional Group : Sulfonyl chloride (-SO₂Cl) instead of sulfonate ester.
- Reactivity : Sulfonyl chlorides are more reactive, commonly used to synthesize sulfonamides. The target compound’s triflate group is a superior leaving group in SN2 reactions.
- Applications : Intermediate in pesticide synthesis; contrasts with the target compound’s use in palladium-catalyzed couplings .
Comparison of Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| (3-Formylphenyl) 3-fluorobenzenesulfonate | 254.18 | 305.4 ± 42.0 | 1.563 ± 0.06 | Triflate, Formyl |
| Methyl 3-fluorobenzoate | 154.14 | Not reported | Not reported | Ester, Fluorophenyl |
| Phenyl 3-aminobenzenesulfonate | 253.29 | Not reported | Not reported | Sulfonate, Amino |
| 3-Chloro-4-fluorobenzenesulfonyl chloride | 229.06 | Not reported | Not reported | Sulfonyl chloride, Chloro |
Biological Activity
(3-Formylphenyl) 3-fluorobenzenesulfonate is an organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula: C13H9FO4S
- Molecular Weight: 280.27 g/mol
- IUPAC Name: (3-formylphenyl) 3-fluorobenzenesulfonate
This compound features a formyl group attached to a phenyl ring, which is further linked to a fluorobenzenesulfonate moiety. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions.
The biological activity of (3-Formylphenyl) 3-fluorobenzenesulfonate can be attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially leading to inhibition or modification of their activity. Additionally, the fluorobenzenesulfonate moiety can engage in non-covalent interactions such as hydrogen bonding and π-π stacking, enhancing its biological efficacy.
Enzyme Inhibition
Research indicates that compounds similar to (3-Formylphenyl) 3-fluorobenzenesulfonate may serve as enzyme inhibitors. For instance, studies on aryl sulfonates have demonstrated their potential as anticholinesterase agents, which could be relevant for treating neurodegenerative diseases like Alzheimer's .
Antioxidant Activity
Compounds containing sulfonate moieties have also been investigated for their antioxidant properties. The ability to scavenge free radicals is crucial in reducing oxidative stress, which is implicated in various diseases .
Case Studies
- Anticholinesterase Activity : A study explored the synthesis of novel heterocyclic Schiff base derivatives incorporating an aryl sulfonate moiety. These compounds exhibited significant anticholinesterase activity, suggesting potential therapeutic applications in neurological disorders .
- Antioxidant Properties : Another investigation focused on the antioxidant capabilities of related compounds, demonstrating that the presence of the sulfonate group enhances radical scavenging activity. This finding suggests that (3-Formylphenyl) 3-fluorobenzenesulfonate may offer protective effects against oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| (3-Formylphenyl) benzenesulfonate | Moderate enzyme inhibition |
| (3-Formylphenyl) 4-fluorobenzenesulfonate | Significant anticholinesterase activity |
| (3-Formylphenyl) 2-fluorobenzenesulfonate | Antioxidant properties observed |
(3-Formylphenyl) 3-fluorobenzenesulfonate stands out due to the specific positioning of the fluorine atom on the benzenesulfonate moiety, influencing its reactivity and interaction with biological targets compared to its analogs.
Q & A
Q. What are the standard synthetic routes for (3-Formylphenyl) 3-fluorobenzenesulfonate, and what catalytic systems are commonly employed?
Answer: The synthesis typically involves sulfonylation of 3-formylphenol with 3-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to activate the phenolic oxygen for nucleophilic substitution. Palladium catalysts, such as Pd(PPh₃)₄, are effective for cross-coupling reactions involving sulfonate esters . For enantioselective applications, Rh(I)-based catalytic systems have demonstrated high yields (up to 92%) in synthesizing structurally related sulfonyl fluorides . Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures.
Q. What spectroscopic techniques are recommended for characterizing (3-Formylphenyl) 3-fluorobenzenesulfonate?
Answer: Key techniques include:
- ¹H/¹³C NMR : Identify formyl (δ ~9.8–10.2 ppm) and aromatic proton environments.
- IR Spectroscopy : Detect sulfonate S=O stretches (~1350–1200 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols are essential when handling (3-Formylphenyl) 3-fluorobenzenesulfonate?
Answer:
Q. What are the optimal storage conditions for (3-Formylphenyl) 3-fluorobenzenesulfonate?
Answer: Refrigeration (0–6°C) under inert atmosphere (argon/nitrogen) minimizes hydrolysis and thermal decomposition. Desiccants like silica gel prevent moisture absorption .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during characterization?
Answer:
Q. What mechanistic considerations apply to palladium-catalyzed reactions involving (3-Formylphenyl) 3-fluorobenzenesulfonate?
Answer: The sulfonate group acts as a leaving site in cross-coupling reactions. Pd(0) undergoes oxidative addition to the C–O bond, forming a Pd(II) intermediate. Ligands like PPh₃ stabilize the transition state, while electron-withdrawing fluorine enhances electrophilicity, accelerating oxidative addition .
Q. How does the fluorine substituent influence the sulfonate group’s reactivity?
Answer: The fluorine atom increases the sulfonate’s electrophilicity via inductive effects, enhancing its susceptibility to nucleophilic attack. This is critical in SNAr (nucleophilic aromatic substitution) and Suzuki-Miyaura coupling reactions .
Q. What computational approaches predict the environmental fate of (3-Formylphenyl) 3-fluorobenzenesulfonate derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
